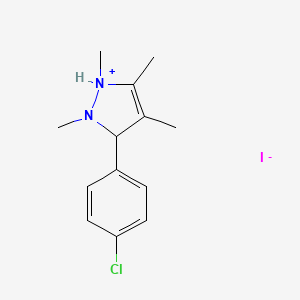
3-(4-Chlorophenyl)-1,2,4,5-tetramethyl-2,3-dihydro-1H-pyrazol-1-ium iodide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-(4-Chlorophenyl)-1,2,4,5-tetramethyl-2,3-dihydro-1H-pyrazol-1-ium iodide is a synthetic organic compound characterized by its unique structure, which includes a pyrazolium core substituted with a 4-chlorophenyl group and four methyl groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(4-Chlorophenyl)-1,2,4,5-tetramethyl-2,3-dihydro-1H-pyrazol-1-ium iodide typically involves the reaction of 4-chlorobenzaldehyde with 2,3-dimethyl-1,3-butadiene in the presence of a suitable catalyst to form an intermediate. This intermediate is then reacted with methyl iodide under controlled conditions to yield the final product. The reaction conditions often include the use of solvents such as toluene or ethanol and may require heating to facilitate the reaction.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactors where the reactants are combined under optimized conditions to maximize yield and purity. The use of continuous flow reactors can also be considered to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
3-(4-Chlorophenyl)-1,2,4,5-tetramethyl-2,3-dihydro-1H-pyrazol-1-ium iodide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur, particularly at the chlorophenyl group, using reagents like sodium hydroxide or ammonia.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Sodium hydroxide in aqueous solution or ammonia in ethanol.
Major Products
Oxidation: Formation of corresponding carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted pyrazolium derivatives.
Scientific Research Applications
3-(4-Chlorophenyl)-1,2,4,5-tetramethyl-2,3-dihydro-1H-pyrazol-1-ium iodide has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a precursor for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development, particularly as a scaffold for designing new therapeutic agents.
Industry: Utilized in the development of materials with specific properties, such as conductivity or fluorescence.
Mechanism of Action
The mechanism of action of 3-(4-Chlorophenyl)-1,2,4,5-tetramethyl-2,3-dihydro-1H-pyrazol-1-ium iodide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to various biological effects. The pathways involved can include modulation of signal transduction, alteration of metabolic processes, or interference with cellular functions.
Comparison with Similar Compounds
Similar Compounds
- 3-(4-Bromophenyl)-1,2,4,5-tetramethyl-2,3-dihydro-1H-pyrazol-1-ium iodide
- 3-(4-Fluorophenyl)-1,2,4,5-tetramethyl-2,3-dihydro-1H-pyrazol-1-ium iodide
- 3-(4-Methylphenyl)-1,2,4,5-tetramethyl-2,3-dihydro-1H-pyrazol-1-ium iodide
Uniqueness
3-(4-Chlorophenyl)-1,2,4,5-tetramethyl-2,3-dihydro-1H-pyrazol-1-ium iodide is unique due to the presence of the 4-chlorophenyl group, which imparts distinct chemical and biological properties. This substitution can influence the compound’s reactivity, stability, and interaction with biological targets, making it a valuable compound for various applications.
Properties
CAS No. |
61592-19-6 |
|---|---|
Molecular Formula |
C13H18ClIN2 |
Molecular Weight |
364.65 g/mol |
IUPAC Name |
3-(4-chlorophenyl)-1,2,4,5-tetramethyl-1,3-dihydropyrazol-1-ium;iodide |
InChI |
InChI=1S/C13H17ClN2.HI/c1-9-10(2)15(3)16(4)13(9)11-5-7-12(14)8-6-11;/h5-8,13H,1-4H3;1H |
InChI Key |
FXDVEBFBPQBSDL-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C([NH+](N(C1C2=CC=C(C=C2)Cl)C)C)C.[I-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















